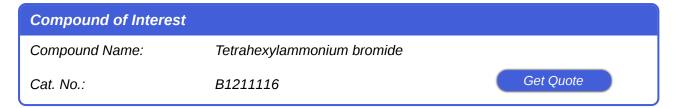


# A Technical Guide to the Physicochemical Properties of Tetrahexylammonium Bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **tetrahexylammonium bromide** (THABr). It is intended to be a resource for researchers, scientists, and professionals in drug development who utilize this versatile quaternary ammonium salt in their work. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes relevant mechanisms and workflows.

#### Introduction

**Tetrahexylammonium bromide**, a quaternary ammonium salt, is a versatile compound with significant applications across various scientific disciplines. Its molecular structure, featuring a central nitrogen atom bonded to four hexyl chains and a bromide counterion, imparts a unique combination of hydrophobic and hydrophilic properties. This amphiphilic nature makes it an effective phase transfer catalyst, surfactant, and a component in the formulation of ionic liquids and deep eutectic solvents (DESs).[1] In pharmaceutical sciences and drug development, THABr is explored for its potential to enhance the solubility and bioavailability of poorly water-soluble drugs and for its inherent antimicrobial properties.[2][3]

## **Physicochemical Properties**

The fundamental physical and chemical properties of **tetrahexylammonium bromide** are summarized below. These properties are crucial for its application in synthesis, formulation,



and biological studies.

## **Quantitative Data Summary**

The following table presents the key quantitative physicochemical properties of **tetrahexylammonium bromide** compiled from various sources.

Property	Value	References
IUPAC Name	Tetrahexylazanium bromide	[1]
CAS Number	4328-13-6	[4]
Molecular Formula	C24H52BrN	[1][4]
Molecular Weight	434.58 g/mol	[4][5]
Appearance	White to off-white or pale yellow crystalline powder/flakes.	[4]
Melting Point	97 - 101 °C	[5]
Boiling Point	Not available	[6]
Solubility	Water: Miscible[6]Organic Solvents: Soluble	[7]
Density	1.0628 g/cm³ (Rough Estimate)	
Purity	≥98% to ≥99% (Assay by titration)	[4]
Critical Micelle Concentration (CMC)	Data not available for Tetrahexylammonium Bromide.	

# **Key Applications in Research and Development**

**Tetrahexylammonium bromide**'s unique properties make it a valuable tool in several areas:



- Phase Transfer Catalysis: THABr is highly effective as a phase transfer catalyst, facilitating
  reactions between reactants located in immiscible phases (e.g., an aqueous phase and an
  organic phase). The tetrahexylammonium cation encapsulates the anion from the aqueous
  phase, transporting it into the organic phase where it can react with the organic substrate.[4]
  This is particularly beneficial in the synthesis of pharmaceuticals and agrochemicals.[4]
- Surfactant and Emulsifier: Due to its amphiphilic structure, THABr acts as a surfactant, reducing surface tension at interfaces. This property is utilized in formulations of detergents, personal care products, and pharmaceuticals to improve stability and performance.
- Deep Eutectic Solvents (DESs): THABr can act as a hydrogen bond acceptor, forming DESs when mixed with a hydrogen bond donor (like ethylene glycol or glycerol). These DESs are considered green solvents and are being explored to enhance the solubility and delivery of poorly water-soluble active pharmaceutical ingredients (APIs).
- Electrochemistry: It is used in electrochemical applications to enhance the conductivity of ionic liquids, making it valuable for energy storage systems such as batteries and supercapacitors.[4]
- Biological and Biomedical Research: THABr is employed in biological studies to manipulate cellular membranes.[4] It has also demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antiproliferative effects on cancer cell lines, suggesting its potential in developing new therapeutic agents.[3]

# **Experimental Protocols and Methodologies**

This section details generalized experimental protocols for determining some of the key physicochemical properties of quaternary ammonium salts like **tetrahexylammonium bromide**.

# **Determination of Melting Point**

The melting point is a critical indicator of purity. A sharp melting point range is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination



- Sample Preparation: A small amount of the dry, finely powdered **tetrahexylammonium bromide** is loaded into a capillary tube, sealed at one end, to a height of 1-2 mm.
- Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The sample should be positioned adjacent to the thermometer bulb or sensor to ensure thermal equilibrium.
- Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
- Purity Assessment: A narrow melting range (0.5-1.0°C) is indicative of high purity. Impurities typically cause a depression and broadening of the melting point range.

## **Determination of Solubility**

Solubility is determined by preparing a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Methodology: Isothermal Shake-Flask Method

- Sample Preparation: An excess amount of tetrahexylammonium bromide is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
- Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand in the temperature bath to allow undissolved solid to settle. For colloidal suspensions, centrifugation or filtration using a syringe filter (compatible with the solvent) may be necessary to separate the solid from the saturated solution.
- Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of **tetrahexylammonium bromide** in the aliquot is determined using a



suitable analytical technique. Given its structure, methods like quantitative NMR, HPLC with a suitable detector, or gravimetric analysis (after solvent evaporation) can be employed.

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L) or in molarity (mol/L).

#### **Determination of Critical Micelle Concentration (CMC)**

The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. This is a key parameter for any surfactant.

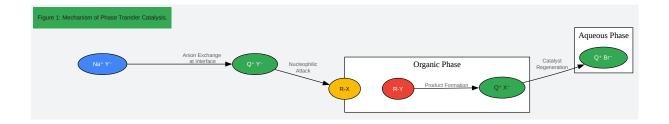
Methodology: Surface Tension Measurement

- Solution Preparation: A series of solutions of **tetrahexylammonium bromide** in the desired solvent (typically water) are prepared at various concentrations, spanning a range below and above the expected CMC.
- Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
- Data Plotting: The surface tension is plotted against the logarithm of the surfactant concentration.
- CMC Determination: The resulting plot will typically show two linear regions. At
  concentrations below the CMC, the surface tension decreases linearly with the log of the
  concentration. Above the CMC, the surface becomes saturated with surfactant monomers,
  and the surface tension remains relatively constant as additional surfactant forms micelles in
  the bulk solution. The CMC is determined from the intersection of the two extrapolated linear
  portions of the plot.

#### **Visualized Mechanisms and Workflows**

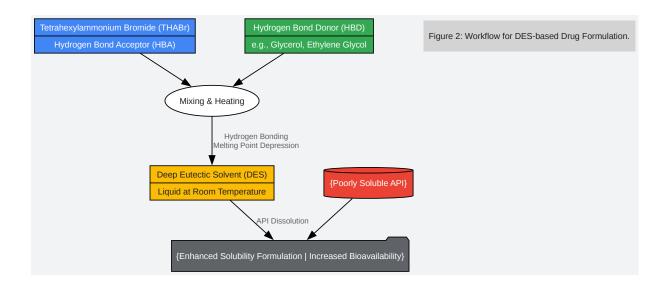
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows involving **tetrahexylammonium bromide**.





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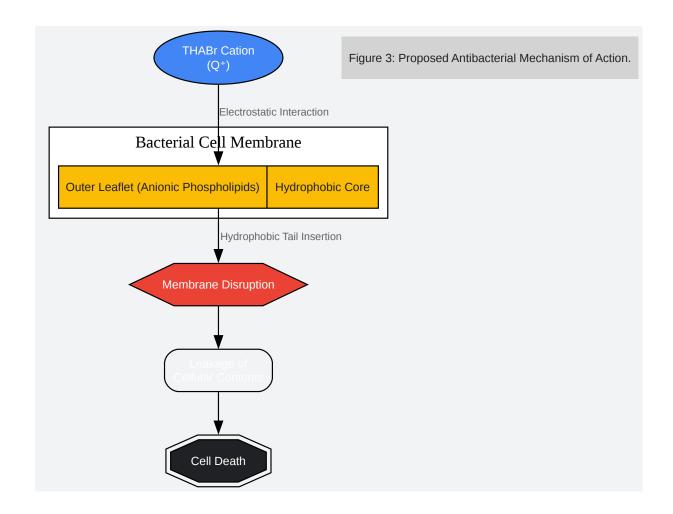
Figure 1: Mechanism of Phase Transfer Catalysis.



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Figure 2: Workflow for DES-based Drug Formulation.





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Figure 3: Proposed Antibacterial Mechanism of Action.

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